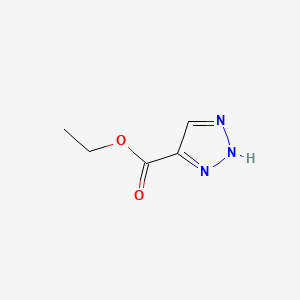

ethyl 1H-1,2,3-triazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2H-triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-10-5(9)4-3-6-8-7-4/h3H,2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGCDMZWMQQHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423546 | |

| Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084802-21-0, 40594-98-7 | |

| Record name | 2H-1,2,3-Triazole-4-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1084802-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-1,2,3-triazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1H-1,2,3-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 1H-1,2,3-Triazole-4-carboxylate: Mechanisms and Methodologies

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and bioconjugation, prized for its unique combination of chemical stability, dipolar character, and hydrogen bonding capabilities. Ethyl 1H-1,2,3-triazole-4-carboxylate is a particularly valuable building block, serving as a versatile precursor for more complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic mechanisms for its formation, focusing on the regioselective Huisgen 1,3-dipolar cycloaddition. We will dissect the catalytic cycles of both copper(I)-catalyzed (CuAAC) and ruthenium(II)-catalyzed (RuAAC) pathways, explaining the causal factors that dictate their distinct regiochemical outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of these pivotal synthetic transformations.

Introduction: The Huisgen 1,3-Dipolar Cycloaddition

The synthesis of 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition, a powerful ring-forming reaction between an azide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][2] In its original, purely thermal incarnation, the reaction of an azide with an unsymmetrical alkyne like ethyl propiolate requires high temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility.[3][4]

The advent of metal catalysis revolutionized this field, transforming the reaction into a highly reliable and regioselective process. This guide will focus on the two most significant catalytic variants for the synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential "click chemistry" reaction, which exclusively yields the 1,4-disubstituted isomer.[3][4][5]

-

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): A complementary method that selectively produces the 1,5-disubstituted isomer, highlighting the power of catalyst control.[5][6]

Understanding the mechanistic nuances of these pathways is critical for rational reaction design and optimization.

Mechanism I: Copper(I)-Catalyzed Synthesis of Ethyl 1,4-Disubstituted-1H-1,2,3-triazole-4-carboxylate (CuAAC)

The CuAAC reaction is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. Its mechanism is not a concerted cycloaddition but a stepwise process mediated by copper(I), which dramatically accelerates the reaction rate and enforces strict regiocontrol.[5][7] The key reactants are ethyl propiolate and an azide source. To generate the parent 1H-triazole, hydrazoic acid (HN₃), formed in situ from sodium azide, is used.[8]

The Catalytic Cycle: A Stepwise Explanation

-

Formation of the Copper(I)-Acetylide Complex: The cycle begins with the coordination of the Cu(I) catalyst to the π-system of the terminal alkyne, ethyl propiolate. This interaction significantly increases the acidity of the terminal C-H bond, facilitating its deprotonation to form a highly reactive copper(I)-acetylide intermediate. This activation step is fundamental to the reaction's success.[7]

-

Coordination and Cyclization: The azide substrate then coordinates to the copper center. This is followed by a nucleophilic attack from the terminal nitrogen of the azide onto the internal carbon of the activated alkyne. This leads to the formation of a six-membered copper-containing metallacycle (a cupracycle).[7]

-

Ring Contraction and Aromatization: The unstable cupracycle intermediate rapidly undergoes ring contraction to form a more stable five-membered copper-triazolide species.

-

Protonolysis and Catalyst Regeneration: The final step involves the protonation of the copper-triazolide by a proton source in the reaction medium (e.g., solvent, or a mild acid additive). This step releases the desired product, ethyl 1H-1,2,3-triazole-4-carboxylate , and regenerates the catalytically active Cu(I) species, allowing the cycle to continue.

Visualization: CuAAC Catalytic Cycle

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Field-Proven Experimental Protocol: CuAAC Synthesis

This protocol describes the in situ generation of the Cu(I) catalyst from CuSO₄ and a reducing agent.

-

Reagent Preparation: In a round-bottom flask, dissolve ethyl propiolate (1.0 mmol) and sodium azide (1.1 mmol) in a 1:1 mixture of water and tert-butyl alcohol (4 mL).[9]

-

Catalyst Addition: To the vigorously stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 300 µL of water). Immediately follow with the addition of an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol in 100 µL of water).[9] The solution will typically change color as the Cu(I) species is formed.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with dichloromethane (50 mL). Transfer the mixture to a separatory funnel and wash with water (3 x 30 mL) to remove inorganic salts and the water-soluble alcohol.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure ethyl 1H-1,2,3-triazole-4-carboxylate.

Mechanism II: Ruthenium-Catalyzed Synthesis of Ethyl 1,5-Disubstituted-1H-1,2,3-triazole-4-carboxylate (RuAAC)

In stark contrast to the CuAAC pathway, ruthenium catalysis provides exclusive access to the 1,5-regioisomer.[5][6] The mechanism avoids the formation of a metal acetylide and instead proceeds through the oxidative coupling of the azide and alkyne at the ruthenium center.[6][10][11]

The Catalytic Cycle: A Divergent Pathway

-

Catalyst Activation & π-Complex Formation: The precatalyst, typically a pentamethylcyclopentadienyl ruthenium complex like [Cp*RuCl], first activates by ligand dissociation. The alkyne (ethyl propiolate) then coordinates to the electron-rich ruthenium center, forming a π-complex. This coordination polarizes the alkyne, making it susceptible to nucleophilic attack.[11]

-

Oxidative Coupling: The azide coordinates to the ruthenium center, and a concerted oxidative coupling occurs. The terminal nitrogen of the azide attacks the internal carbon of the alkyne, while the internal nitrogen of the azide attacks the ruthenium center. This key step forms a six-membered ruthenacycle intermediate and formally oxidizes the metal center.[10][12] The regioselectivity for the 1,5-isomer is established here.

-

Reductive Elimination: In the rate-determining step, the ruthenacycle undergoes reductive elimination.[6][10] This process forms the aromatic triazole ring, releases the 1,5-disubstituted product, and reduces the ruthenium center back to its active catalytic state.

Visualization: RuAAC Catalytic Cycle

Caption: The catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Synthesis of Key Precursors

A comprehensive approach requires consideration of the starting materials.

-

Ethyl Propiolate: This alkyne can be synthesized via a Fischer esterification of propiolic acid and ethanol using an acid catalyst.[13] An alternative route involves the oxidation of propargyl alcohol in the presence of ethanol.[14]

-

Azide Sources:

-

For N-Substituted Triazoles: Reagents like ethyl azidoacetate are commonly used. They are typically prepared via nucleophilic substitution of the corresponding halide (e.g., ethyl bromoacetate or chloroacetate) with sodium azide in a suitable solvent.[9][15]

-

For the Parent 1H-Triazole: As mentioned, hydrazoic acid (HN₃) is required. Due to its high toxicity and explosive nature, it is almost exclusively generated in situ from sodium azide and a proton source (e.g., acetic acid or by using an acidic resin) directly in the reaction vessel.[8]

-

Data Summary: A Comparative Overview

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |

| Product Regioisomer | 1,4-Disubstituted | 1,5-Disubstituted |

| Typical Catalyst | Cu(I) salts (e.g., CuI) or Cu(II) + reductant | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂) |

| Key Intermediate | Copper(I)-acetylide, Six-membered cupracycle | Six-membered ruthenacycle |

| Mechanism Type | Stepwise, involves metal acetylide | Stepwise, involves oxidative coupling |

| Alkyne Scope | Primarily terminal alkynes | Terminal and internal alkynes |

| Common Conditions | Room temp, aqueous/organic solvents | Often requires anhydrous organic solvents |

Conclusion

The synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate is a testament to the power and precision of modern catalytic chemistry. While the thermal Huisgen cycloaddition provides the conceptual framework, it is the metal-catalyzed variants that deliver the regioselectivity required for targeted synthesis. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the preeminent method for producing the 1,4-isomer, operating through a well-understood copper-acetylide mechanism. In parallel, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a sophisticated alternative, proceeding via an oxidative coupling pathway to grant exclusive access to the 1,5-isomer. The choice between these two methodologies allows chemists to exert precise control over the final molecular architecture, a critical capability in the fields of drug discovery and advanced materials development.

References

- ChemicalBook. (2024-02-05). Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives.

- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation.

- Google Patents. (n.d.). CN101318900A - Process for synthesizing ethyl propiolate.

- ChemicalBook. (n.d.). Ethyl propionate synthesis.

- Organic Chemistry Portal. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism.

- PrepChem.com. (n.d.). Synthesis of ethyl azidoacetate.

- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.

- Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.

- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.

- YouTube. (2017-01-31). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor.

- YouTube. (2015-11-30). Make Ethyl Propionate by Fischer Esterification.

- Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Letters, 9(26), 5337–5339.

- Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.

- A professional manufacturer and supplier in China. (n.d.). The Role of Ethyl Azidoacetate in Modern Organic Synthesis.

- ResearchGate. (2016). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS.

- Zhang, Y., et al. (2009). A simple method for the synthesis of 1,4-disubstituted-1,2,3-triazole from ethyl propionate. Frontiers in Chemistry, 10, 973882.

- A professional manufacturer and supplier in China. (2025). Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate: A Versatile Coupling Reagent for Peptide Synthesis and Beyond.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- Heravi, M. M., et al. (2016). Huisgen's Cycloaddition Reactions: A Full Perspective. Current Organic Chemistry, 20.

- Request PDF. (2025). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism.

- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.

- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- Santos, J. C. S., et al. (2020). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 92(suppl 2).

- Vejce, M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry, 87(5), 3629–3640.

- Organic Chemistry Portal. (n.d.). Synthesis of aryl azides and vinyl azides.

- Frontiers. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water.

- MDPI. (2022). Azides in the Synthesis of Various Heterocycles.

- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1122-1132.

- Refubium - Freie Universität Berlin. (n.d.). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition.

- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.

- Royal Society of Chemistry. (2022). A practical flow synthesis of 1,2,3-triazoles.

- MDPI. (2019). Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study.

- ResearchGate. (n.d.). CuAAC 'Click Chemistry'-Mediated Synthesis of 1,4-Disubstituted 1,2,3-Triazoles.

- Request PDF. (2025). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates.

- Castanedo, G. M., et al. (2011). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Journal of Combinatorial Chemistry, 13(5), 596–601.

- CymitQuimica. (n.d.). Ethyl 1H-1,2,3-triazole-4-carboxylate.

Sources

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scielo.br [scielo.br]

- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

- 14. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]

- 15. prepchem.com [prepchem.com]

Physical and chemical properties of "ethyl 1H-1,2,3-triazole-4-carboxylate"

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 1H-1,2,3-Triazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 1H-1,2,3-triazole-4-carboxylate is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Its structure combines the unique stability and versatile reactivity of the 1,2,3-triazole core with a synthetically accessible ester functional group. This guide provides a comprehensive technical overview of its physicochemical properties, spectral characteristics, synthesis, and chemical behavior. We delve into the causality behind its synthetic pathways, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and explore its reactivity in key derivatization reactions essential for drug discovery. This document serves as a foundational resource for scientists leveraging this compound as a scaffold for novel molecular design and development.

Introduction: The Significance of a Privileged Scaffold

The 1,2,3-triazole ring system is considered a "privileged scaffold" in medicinal chemistry. This distinction arises from its remarkable combination of chemical and biological properties: it is an aromatic, stable heterocycle that is largely resistant to metabolic degradation, oxidation, and reduction.[1] Furthermore, the triazole ring acts as a bioisostere for amide bonds, capable of engaging in hydrogen bonding and dipole-dipole interactions, which allows it to effectively mimic peptide structures and interact with biological targets.[2]

Ethyl 1H-1,2,3-triazole-4-carboxylate (hereafter referred to as ETC ) emerges as a particularly valuable derivative. The ester moiety at the 4-position provides a versatile chemical handle for further modification, such as hydrolysis to the corresponding carboxylic acid, amidation to generate compound libraries, or reduction to the alcohol. The proton on the triazole nitrogen (N-H) allows for regioselective alkylation or arylation, enabling the systematic exploration of chemical space around the core. Consequently, ETC is not merely a compound but a strategic starting point for constructing a diverse array of complex molecules, particularly in the realm of pharmaceutical development.[3][4]

Physicochemical and Structural Properties

The physical and structural characteristics of ETC are fundamental to its handling, reactivity, and intermolecular interactions.

General and Physical Properties

The core data for ETC is summarized below. While the parent 1H-1,2,3-triazole is a low-melting solid or liquid, the addition of the ethoxycarbonyl group increases its molecular weight and polarity, resulting in a solid compound with a significantly higher boiling point.[2][3][]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃O₂ | [6][7] |

| Molecular Weight | 141.13 g/mol | [6][7] |

| CAS Number | 40594-98-7 | [7][8] |

| Appearance | Solid | [7] |

| Boiling Point | 284.7 °C (at 760 mmHg) | [] |

| Density | 1.299 g/cm³ | [] |

| pKa (of parent triazole N-H) | 9.4 | [2] |

Structural Analysis and Tautomerism

The 1,2,3-triazole ring is a planar, aromatic system conforming to Hückel's rule (6 π-electrons).[2] This aromaticity is the source of its notable thermal and chemical stability. An essential feature of the unsubstituted triazole ring is its existence in two tautomeric forms: the 1H and 2H isomers. In aqueous solution, the parent 1,2,3-triazole exists in equilibrium, favoring the 2H-tautomer.[3][4] For ETC, the 1H tautomer is typically depicted, though the potential for tautomerization should be considered in different solvent environments and reaction conditions.

The presence of both N-H and C=O groups makes ETC a potent participant in hydrogen bonding, both as a donor (N-H) and an acceptor (N atoms, C=O oxygen). This property governs its crystal packing and its interaction with polar solvents and biological receptors.

Spectral Analysis

Spectroscopic data is critical for confirming the identity and purity of ETC after synthesis. The following are the expected characteristic signals based on its structure and data from closely related analogues.[9][10]

| Technique | Observation | Interpretation |

| ¹H NMR | ~8.3-8.6 ppm (s, 1H)~14.5-15.5 ppm (br s, 1H)4.4-4.5 ppm (q, 2H, J ≈ 7.1 Hz)1.3-1.4 ppm (t, 3H, J ≈ 7.1 Hz) | C5-H of the triazole ringNH proton (labile, may exchange)O-CH₂ -CH₃ of the ethyl esterOCH₂-CH₃ of the ethyl ester |

| ¹³C NMR | ~161 ppm~140 ppm~128 ppm~61 ppm~14 ppm | C =O of the esterC 4 of the triazole ringC 5 of the triazole ringO-CH₂ -CH₃OCH₂-CH₃ |

| IR (cm⁻¹) | ~3100-3200 (broad)~2980~1720-1740 (strong)~1500-1600~1200-1300 (strong) | N-H stretchC-H stretch (aliphatic)C=O stretch (ester)C=C, N=N ring stretchesC-O stretch |

| Mass Spec (EI) | m/z 141 (M⁺)m/z 113m/z 96m/z 68 | Molecular Ion[M - C₂H₄]⁺[M - OEt]⁺[M - CO₂Et]⁺ |

Synthesis: The Power of "Click Chemistry"

The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is the cornerstone of "click chemistry" due to its high yield, operational simplicity, stereospecificity, and tolerance of a wide range of functional groups.[11][12]

Mechanistic Rationale

The synthesis of ETC proceeds via the CuAAC reaction between an azide source (typically sodium azide) and an alkyne bearing the ethyl ester (ethyl propiolate). The choice of a copper(I) catalyst is critical; it dramatically accelerates the reaction rate compared to the thermal Huisgen cycloaddition and, crucially, provides absolute regiocontrol, yielding exclusively the 1,4-disubstituted product. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing ring before reductive elimination yields the triazole product and regenerates the Cu(I) catalyst.

Caption: High-level workflow for the synthesis of ETC.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. The use of sodium ascorbate ensures the catalytic Cu(I) species is continuously regenerated from any Cu(II) formed by oxidation, maintaining catalytic turnover. Reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed via the spectroscopic methods outlined in Section 3.0.

Objective: To synthesize Ethyl 1H-1,2,3-triazole-4-carboxylate.

Materials:

-

Ethyl propiolate (C₅H₆O₂, MW: 98.10 g/mol )

-

Sodium azide (NaN₃, MW: 65.01 g/mol ) (Caution: Highly Toxic and Explosive)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, MW: 249.68 g/mol )

-

Sodium ascorbate (C₆H₇NaO₆, MW: 198.11 g/mol )

-

tert-Butanol

-

Deionized Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.3 g, 20 mmol, 1.2 eq) in a mixture of deionized water (20 mL) and tert-butanol (20 mL).

-

Addition of Alkyne: To the stirring solution, add ethyl propiolate (1.67 mL, 16.7 mmol, 1.0 eq).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (210 mg, 0.84 mmol, 0.05 eq) and sodium ascorbate (330 mg, 1.67 mmol, 0.1 eq) in 5 mL of deionized water. The solution should turn a yellow-orange color.

-

Initiation of Reaction: Add the catalyst solution dropwise to the main reaction flask. The reaction is typically exothermic. Stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent), checking for the consumption of the ethyl propiolate starting material. The reaction is often complete within 2-4 hours.

-

Quenching and Extraction: Once the reaction is complete, add 20 mL of water and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 30 mL). This step helps to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Chemical Reactivity and Derivatization

ETC is a versatile platform for chemical modification, with three primary sites of reactivity: the N-H proton, the ester group, and the C5 position of the triazole ring.

Sources

- 1. Buy 1H-1,2,3-Triazole | 288-35-7 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. 1H-1,2,3-Triazole - American Chemical Society [acs.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Ethyl 1H-1,2,3-triazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 8. Ethyl 1H-1,2,3-triazole-4-carboxylate [oakwoodchemical.com]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 1H-1,2,3-Triazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Ascendance of the 1,2,3-Triazole Scaffold

In the landscape of modern medicinal chemistry, the 1,2,3-triazole ring system has emerged as a privileged scaffold, prized for its unique combination of synthetic accessibility, chemical stability, and profound influence on molecular properties.[1][2] This five-membered heterocycle, containing three contiguous nitrogen atoms, is not merely a passive linker but an active participant in molecular recognition, capable of engaging in hydrogen bonding and dipole interactions.[3] Ethyl 1H-1,2,3-triazole-4-carboxylate, the subject of this guide, represents a foundational building block within this chemical class, offering a versatile platform for the elaboration of complex molecular architectures aimed at a multitude of biological targets.[4] Its importance is underscored by the prevalence of the 1,2,3-triazole core in a range of clinically approved drugs and experimental therapeutics.[2] This guide provides an in-depth exploration of ethyl 1H-1,2,3-triazole-4-carboxylate, from its fundamental identifiers and physicochemical properties to its synthesis, characterization, and pivotal role in the drug development pipeline.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are paramount for its effective use in a research and development setting. Ethyl 1H-1,2,3-triazole-4-carboxylate is a stable, solid compound at room temperature.[5]

| Identifier | Value | Source |

| CAS Number | 40594-98-7 | [5][][7] |

| Molecular Formula | C₅H₇N₃O₂ | [5][] |

| Molecular Weight | 141.13 g/mol | [] |

| IUPAC Name | ethyl 1H-1,2,3-triazole-4-carboxylate | [] |

| Synonyms | Ethyl 1,2,3-triazole-4-carboxylate, 4-Ethoxycarbonyl-1H-1,2,3-triazole | [5] |

| Physical Form | Solid | [5] |

| Boiling Point | 284.7 °C at 760 mmHg (Predicted) | [] |

| Density | 1.299 g/cm³ (Predicted) | [] |

Synthesis and Mechanism: The Power of [3+2] Cycloaddition

The primary and most efficient route to ethyl 1H-1,2,3-triazole-4-carboxylate is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry."[][8] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne.[8] For the synthesis of the title compound, the reaction occurs between sodium azide (NaN₃) and ethyl propiolate.

The underlying mechanism is a concerted, pericyclic reaction involving the 4 π-electrons of the azide (the 1,3-dipole) and the 2 π-electrons of the alkyne (the dipolarophile).[] The reaction proceeds through a single transition state, leading to the formation of the stable, aromatic five-membered triazole ring.[9] While the uncatalyzed thermal reaction can proceed, it often requires elevated temperatures and may yield a mixture of regioisomers (1,4- and 1,5-disubstituted products).[8] However, the use of a copper(I) catalyst (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition) dramatically accelerates the reaction and provides exquisite control, leading almost exclusively to the 1,4-disubstituted regioisomer.[10]

Experimental Protocol: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate

This protocol is an adapted procedure based on established methods for 1,3-dipolar cycloadditions of azides and alkynes. Researchers should exercise caution and perform appropriate risk assessments.

Materials:

-

Ethyl propiolate

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Dimethyl sulfoxide (DMSO) or a t-BuOH/H₂O mixture

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve sodium azide (1.1 equivalents) in the chosen solvent (e.g., DMSO or a 1:1 mixture of t-butanol and water). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.

-

To this solution, add ethyl propiolate (1.0 equivalent).

-

In a separate vial, prepare a fresh solution of the catalyst. Dissolve copper(II) sulfate pentahydrate (0.05 equivalents) and sodium ascorbate (0.10 equivalents) in a small amount of water. The solution should turn a yellow-orange color upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Add the catalyst solution dropwise to the main reaction mixture.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure ethyl 1H-1,2,3-triazole-4-carboxylate.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative for ethyl 1H-1,2,3-triazole-4-carboxylate and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show a characteristic singlet for the triazole C5-H proton, typically in the downfield region (δ 8.0-9.0 ppm). The ethyl ester group will present as a quartet for the -CH₂- protons (around δ 4.4 ppm) and a triplet for the -CH₃ protons (around δ 1.4 ppm).[8][11] The NH proton of the triazole ring is often broad and its chemical shift is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two triazole carbons, the ester carbonyl carbon (δ ~160 ppm), and the two carbons of the ethyl group.[8][11]

Applications in Drug Development: A Privileged Scaffold

The 1,2,3-triazole ring is far more than a simple linker; it is a key pharmacophore and a versatile bioisostere that has been successfully incorporated into a wide array of therapeutic agents.[1][12] Its utility stems from a unique set of physicochemical properties:

-

Metabolic Stability: The triazole ring is exceptionally stable to metabolic degradation, including oxidation, reduction, and hydrolysis, which can improve the pharmacokinetic profile of a drug candidate.[10]

-

Bioisosterism: The 1,4-disubstituted 1,2,3-triazole can act as a bioisostere for the trans-amide bond, a common feature in peptides and other bioactive molecules. This substitution can enhance metabolic stability while maintaining or improving binding affinity due to the triazole's ability to participate in similar hydrogen bonding interactions.[5]

-

Pharmacophore Element: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, and the C-H bond of the ring can act as a weak hydrogen bond donor. These interactions contribute significantly to the binding of triazole-containing ligands to their biological targets.[12]

-

"Linker" Functionality: The straightforward and highly reliable "click" synthesis allows for the efficient linking of two different molecular fragments, making it an invaluable tool in fragment-based drug discovery and the creation of hybrid molecules.[1]

Ethyl 1H-1,2,3-triazole-4-carboxylate serves as a key starting material for a variety of derivatives that have shown promise in numerous therapeutic areas, including:

-

Anticancer Agents: Triazole derivatives have been developed as inhibitors of various kinases and other targets involved in cancer progression.[13][14]

-

Antimicrobial and Antifungal Agents: The triazole scaffold is a well-known component of many antifungal drugs and is being explored for new antibacterial agents.[15]

-

Antiviral Compounds: The structural rigidity and hydrogen bonding capacity of the triazole ring make it suitable for designing inhibitors of viral enzymes.[13]

-

Anticonvulsants: The FDA-approved drug Rufinamide, used for treating seizures associated with Lennox-Gastaut syndrome, features a 1,2,3-triazole-4-carboxamide core, highlighting the importance of this scaffold in CNS drug discovery.[4]

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific, comprehensive safety data sheet (SDS) for ethyl 1H-1,2,3-triazole-4-carboxylate is not universally available, general precautions for handling fine chemicals and specific hazards associated with its precursors must be observed.

-

General Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Precursor Hazards: The synthesis involves sodium azide, which is acutely toxic if swallowed or in contact with skin. It can also form highly explosive metal azides. All work with sodium azide must be conducted with extreme caution, and appropriate quenching and disposal procedures must be followed.

-

Stability: The 1,2,3-triazole ring itself is very stable. The compound should be stored in a cool, dry place in a tightly sealed container.

| Hazard Class (Anticipated) | Precautionary Statement |

| Acute Toxicity (Oral) | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

| Skin Irritation | Wear protective gloves. |

| Eye Irritation | Wear eye protection/face protection. |

Conclusion and Future Outlook

Ethyl 1H-1,2,3-triazole-4-carboxylate is a foundational building block in modern medicinal chemistry. Its synthesis, rooted in the robust and efficient Huisgen 1,3-dipolar cycloaddition, provides reliable access to the highly sought-after 1,2,3-triazole scaffold. The unique physicochemical properties of this heterocyclic core—including its metabolic stability and ability to act as a bioisostere and pharmacophore—have cemented its role in the development of novel therapeutics across a broad spectrum of diseases. As the principles of click chemistry continue to be refined and expanded, the importance of versatile and readily accessible building blocks like ethyl 1H-1,2,3-triazole-4-carboxylate will only continue to grow, empowering researchers to construct the next generation of life-saving medicines.

References

-

El-Faham, A., et al. (2020). Synthesis of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 25(15), 3485. [Link]

-

Gomha, S. M., et al. (2018). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 26(5), 975-990. [Link]

-

Kaur, G., et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2787-2800. [Link]

-

PubChem. (n.d.). Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate. Retrieved January 3, 2026, from [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2020). Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Drugs with 1-alkyl-1,2,3-triazole-4-carboxylic acid scaffold. Retrieved January 3, 2026, from [Link]

-

SciELO. (2016). 1H-[1][5][8]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate. Retrieved January 3, 2026, from [Link]

-

YouTube. (2019, January 3). cycloadditions with azides. Retrieved January 3, 2026, from [Link]

-

Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. Retrieved January 3, 2026, from [Link]

-

Oakwood Chemical. (n.d.). Ethyl 1H-1,2,3-triazole-4-carboxylate. Retrieved January 3, 2026, from [Link]

-

Arctom. (n.d.). CAS NO. 40594-98-7 | Ethyl 1H-1,2,3-triazole-4-carboxylate. Retrieved January 3, 2026, from [Link]

-

Semantic Scholar. (2019). Synthesis of 1H-1,2,3-triazole-4-carboxylic acid derivatives with hydrogenated pyridine fragment. Retrieved January 3, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. Retrieved January 3, 2026, from [Link]

-

NIH National Library of Medicine. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved January 3, 2026, from [Link]

-

NIH National Library of Medicine. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2023). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2015). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2023). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. Retrieved January 3, 2026, from [Link]

-

NIH National Library of Medicine. (2015). Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives. Retrieved January 3, 2026, from [Link]

-

MDPI. (2023). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate. Retrieved January 3, 2026, from [Link]

-

Science and Education Publishing. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Retrieved January 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 1H-1,2,3-triazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. innospk.com [innospk.com]

- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 15. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 1H-1,2,3-triazole-4-carboxylate: A Privileged Pharmacophore in Modern Drug Discovery

Abstract

The 1,2,3-triazole ring system has cemented its position as a cornerstone in medicinal chemistry, valued for its unique combination of stability, synthetic accessibility, and profound biological activity.[1][2] This guide focuses on a particularly influential derivative, Ethyl 1H-1,2,3-triazole-4-carboxylate, exploring its multifaceted role as a dynamic pharmacophore. We will dissect its synthesis via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), analyze its physicochemical properties that underpin its utility, and survey its extensive applications across various therapeutic areas, including oncology and infectious diseases. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable protocols to leverage this versatile scaffold in the pursuit of novel therapeutics.

Introduction: The Ascendance of the 1,2,3-Triazole Scaffold

Nitrogen-containing heterocycles are the bedrock of many pharmaceuticals, and among them, the five-membered 1,2,3-triazole ring has garnered immense interest.[3][4] Its prominence is not accidental; the triazole moiety is a unique structural unit. It is an aromatic, planar system with a significant dipole moment and the capacity to engage in hydrogen bonding, π-stacking, and dipole-dipole interactions with biological targets like enzymes and receptors.[5][6] These features allow it to serve multiple functions in drug design: as a core pharmacophore contributing directly to biological activity, a bioisosteric replacement for other functional groups (such as the amide bond), and a stable, inert linker to connect different molecular fragments.[1][3]

The advent of "click chemistry," particularly the CuAAC reaction, revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible with high yield and regioselectivity.[7][8][9] This synthetic ease has enabled the rapid generation of vast compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.[2] This guide specifically illuminates the role of Ethyl 1H-1,2,3-triazole-4-carboxylate, a key building block that embodies the full potential of the triazole core.

Synthesis and Chemical Properties

The primary and most efficient route to Ethyl 1H-1,2,3-triazole-4-carboxylate and its N-substituted derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction exemplifies the principles of click chemistry: it is high-yielding, wide in scope, and generates byproducts that are easily removed.[10]

Core Synthesis: The CuAAC Reaction

The reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne. For the parent compound, the reaction would utilize ethyl propiolate and an azide source. The N-substituted derivatives, which are more common in drug discovery, are prepared from an organic azide and ethyl propiolate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 7. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Click Chemistry [organic-chemistry.org]

Discovery and history of "ethyl 1H-1,2,3-triazole-4-carboxylate" synthesis

An In-Depth Technical Guide to the Discovery and Synthetic History of Ethyl 1H-1,2,3-Triazole-4-carboxylate

Introduction: The Emergence of a Privileged Scaffold

The 1,2,3-triazole ring system represents a cornerstone of modern medicinal chemistry, materials science, and chemical biology.[1][2] Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have cemented its status as a "privileged" scaffold in drug design, often acting as a bioisostere for amide bonds.[3] At the heart of this chemical universe lies ethyl 1H-1,2,3-triazole-4-carboxylate, a fundamental building block whose synthetic accessibility has been pivotal to the widespread adoption of the triazole core. This guide traces the historical and technological evolution of its synthesis, from a challenging chemical curiosity to one of the most reliable and versatile reactions in the synthetic chemist's toolkit.

Part 1: The Foundation - Huisgen's 1,3-Dipolar Cycloaddition

The story of the 1,2,3-triazole synthesis begins with the pioneering work of Rolf Huisgen in the mid-20th century. His systematic investigation of 1,3-dipolar cycloaddition reactions provided the first general method for constructing the triazole ring.[4] The core of this reaction is the thermal cycloaddition between a 1,3-dipole (an organic azide) and a dipolarophile (an alkyne, such as ethyl propiolate).

This uncatalyzed, thermal process was a monumental step forward, establishing the fundamental chemical logic for triazole formation.[1][5] However, from the perspective of a modern application scientist, the Huisgen thermal cycloaddition presented significant practical barriers.

Causality Behind Experimental Limitations:

-

High Energy Input: The reaction requires high temperatures, often in refluxing high-boiling point solvents, to overcome the activation energy barrier.[1][5] This limits its application to thermally robust substrates and is energetically inefficient.

-

Lack of Regiocontrol: The primary drawback is the poor regioselectivity. The reaction of an azide with an unsymmetrical alkyne like ethyl propiolate yields a mixture of the 1,4-disubstituted and 1,5-disubstituted triazole isomers.[1][4][5] Separating these isomers is often difficult and costly, leading to low yields of the desired product. This lack of control stems from the similar energy levels of the frontier molecular orbitals involved in the concerted cycloaddition mechanism.

-

Sub-optimal Yields: Due to the harsh conditions and isomer formation, the chemical yields of the desired 1,4-isomer were frequently low.[1][5]

Caption: Thermal Huisgen cycloaddition yields a mixture of regioisomers.

Representative Protocol: Thermal Synthesis

-

To a solution of the organic azide (1.0 eq) in a high-boiling solvent (e.g., toluene or xylene), add ethyl propiolate (1.0-1.2 eq).

-

Heat the reaction mixture to reflux (typically 110-140 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions can require 18 hours or more.[4]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting residue using column chromatography to separate the 1,4- and 1,5-regioisomers.

Part 2: The "Click" Chemistry Revolution - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The field of triazole synthesis was fundamentally transformed in 2002 by the independent reports from the laboratories of Morten Meldal and K. Barry Sharpless.[2][6] They discovered that copper(I) species catalyze the azide-alkyne cycloaddition, a reaction now famously known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the premier example of "click chemistry".[4][7]

The introduction of a copper(I) catalyst addressed all the major shortcomings of the thermal Huisgen cycloaddition.

Causality Behind Experimental Success:

-

Exceptional Regioselectivity: The CuAAC reaction proceeds with virtually complete regioselectivity, affording only the 1,4-disubstituted triazole isomer.[4][7] This is the most critical advantage, as it eliminates the need for tedious isomer separation and maximizes the yield of the desired product. The mechanism involves the in situ formation of a copper-acetylide intermediate, which then directs the azide to attack at the C4 position.[6][8]

-

Mild Reaction Conditions: The reaction proceeds readily at room temperature and often in aqueous solvent systems, including in the presence of biological macromolecules.[9][10] This dramatically broadens the substrate scope and functional group tolerance.

-

Dramatically Accelerated Rates: The copper catalyst acts as a powerful Lewis acid, lowering the pKa of the alkyne's terminal proton and facilitating the reaction, leading to rate accelerations of up to 107 compared to the thermal reaction.[6]

-

High Yields & Atom Economy: The combination of mild conditions, perfect regioselectivity, and rapid rates results in near-quantitative yields of the desired triazole product, embodying the "click chemistry" ethos of efficiency and reliability.[11]

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Self-Validating Protocol: CuAAC Synthesis

This protocol describes a robust, commonly used method for synthesizing ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.

Materials:

-

Benzyl azide (1.0 eq)

-

Ethyl propiolate (1.05 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

-

Sodium ascorbate (0.02-0.10 eq)

-

Solvent: 1:1 mixture of tert-butanol and water

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve benzyl azide (e.g., 4.0 mmol, 0.533 g) and ethyl propiolate in a 1:1 mixture of tert-butanol/H₂O (10 mL).[12]

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate. Prepare another fresh aqueous solution of sodium ascorbate.

-

Initiation: To the stirring solution of azide and alkyne, add the copper(II) sulfate solution (e.g., 200 µL of a 1M solution) followed by the sodium ascorbate solution (e.g., 40 mg).[12] The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalytic species in situ. A color change is often observed.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, but can be left overnight. Progress can be monitored by TLC.

-

Workup: Upon completion, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.

Part 3: Completing the Set - Ruthenium-Catalyzed Synthesis of the 1,5-Isomer

While CuAAC masterfully solved the 1,4-regioisomer challenge, the synthesis of the 1,5-disubstituted isomer remained elusive in a controlled manner. This gap was filled by the development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[13][14] Researchers found that specific ruthenium complexes, such as [Cp*RuCl] compounds, catalyze the cycloaddition to yield exclusively the 1,5-regioisomer.[13][15]

Authoritative Grounding & Mechanistic Insight:

The RuAAC reaction proceeds through a distinctly different mechanism than CuAAC. It involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[14][15] Subsequent reductive elimination releases the 1,5-triazole product and regenerates the catalyst.[13] A key advantage of the RuAAC is its ability to effectively use both terminal and internal alkynes, further expanding the synthetic possibilities to create fully substituted triazoles.[13][14] The development of RuAAC provided a complementary tool to CuAAC, giving scientists access to the complete spectrum of triazole regioisomers through catalyst control.

Caption: Simplified mechanism for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Part 4: The Bioorthogonal Frontier - Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The final major leap in triazole synthesis came from the need to perform these reactions inside living systems, where the cytotoxicity of copper catalysts is a significant concern.[9][16] This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a catalyst-free reaction.[17][18]

In SPAAC, the electronic activation provided by a metal catalyst is replaced by physical activation in the form of ring strain. Highly strained cyclic alkynes, most notably cyclooctyne derivatives, are used as the alkyne component.[17] The substantial energy stored in the strained ring is released upon cycloaddition with an azide, providing the driving force for a rapid, spontaneous reaction at physiological temperatures without any catalyst.[17] While not a direct method for synthesizing the simple ethyl 1H-1,2,3-triazole-4-carboxylate, SPAAC is a critical part of the historical landscape, enabling the use of the triazole ligation in complex biological environments.[16][18]

Comparative Summary of Synthetic Methodologies

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |

| Regioselectivity | Poor (Mixture of 1,4 & 1,5)[4][5] | Excellent (1,4-isomer only)[4][7] | Excellent (1,5-isomer only)[13][15] | Depends on cyclooctyne symmetry |

| Catalyst | None | Copper(I)[4] | Ruthenium(II)[13] | None[17] |

| Conditions | High Temperature ( >100 °C)[1][5] | Room Temperature, Aqueous Media[9] | Room Temp to Moderate Heat[19] | Physiological/Room Temp[17] |

| Alkyne Scope | Terminal & Internal | Terminal Alkynes Only[4] | Terminal & Internal Alkynes[13] | Strained Cyclic Alkynes |

| Key Advantage | Foundational Method | "Click" reliability, 1,4-selectivity | Access to 1,5-isomers | Bioorthogonal, Catalyst-free |

| Limitation | Poor yield & selectivity | Catalyst toxicity in vivo | Catalyst cost/sensitivity | Requires complex strained alkyne |

Conclusion

The history of the synthesis of ethyl 1H-1,2,3-triazole-4-carboxylate and its derivatives is a compelling narrative of scientific innovation. It has progressed from a challenging thermal reaction with significant limitations to a suite of sophisticated, catalyst-controlled methodologies that offer unparalleled precision and efficiency. The development of CuAAC revolutionized the field, making the 1,4-disubstituted triazole an exceptionally accessible and reliable scaffold. The subsequent introduction of RuAAC and SPAAC provided complementary tools, granting chemists full control over isomerism and biocompatibility. These advancements have been instrumental in unlocking the full potential of the 1,2,3-triazole core, firmly establishing it as an indispensable tool for researchers, scientists, and drug development professionals worldwide.

References

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

-

Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

-

Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Huisgen Cycloaddition – Knowledge and References. Taylor & Francis. [Link]

-

A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). PubMed. [Link]

-

Huisgen synthesis of 1,2,3‐triazoles. ResearchGate. [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

-

Synthesis of 1,2,3-triazoles. Organic Chemistry Portal. [Link]

-

An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Organic Chemistry Research. [Link]

-

Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Link]

-

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate: A Versatile Coupling Reagent for Peptide Synthesis and Beyond. Syn-Tech. [Link]

-

Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews - ACS Publications. [Link]

-

Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. PMC - NIH. [Link]

-

Convenient synthetic path to ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[4][5][20]triazolo[4,5-d]pyridazin-4-ones. ResearchGate. [Link]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. [Link]

-

Exploring Ethyl 1-Hydroxy-1H-1,2,3-Triazole-4-Carboxylate: Properties and Applications. Medium. [Link]

- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.

-

Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]

-

Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. Usiena air. [Link]

-

Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

-

Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. ResearchGate. [Link]

-

Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate. NIH. [Link]

-

Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. ResearchGate. [Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization. ACS Macro Letters. [Link]

-

Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. ResearchGate. [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

-

Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. PMC - NIH. [Link]

-

A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. PubMed. [Link]

-

1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Ethyl 1H-1,2,3-triazole-4-carboxylate. Oakwood Chemical. [Link]

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. ijpsdronline.com [ijpsdronline.com]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jenabioscience.com [jenabioscience.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 18. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Tautomeric Landscape of Ethyl 1H-1,2,3-Triazole-4-Carboxylate: A Technical Guide for Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding. The tautomeric nature of asymmetrically substituted 1,2,3-triazoles, such as ethyl 1H-1,2,3-triazole-4-carboxylate, is a critical yet often nuanced parameter that dictates its intermolecular interactions and, consequently, its pharmacological activity. This in-depth technical guide provides a comprehensive analysis of the tautomerism of ethyl 1H-1,2,3-triazole-4-carboxylate. We will explore the structural nuances of the potential tautomers, the factors governing their equilibrium, and the state-of-the-art experimental and computational methodologies for their characterization. This document is intended to serve as a vital resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and actionable protocols.

The Prototropic Tautomerism of Ethyl 1H-1,2,3-Triazole-4-Carboxylate

Prototropic tautomerism, the migration of a proton, is a fundamental characteristic of many heterocyclic systems, including 1,2,3-triazoles. For the asymmetrically substituted ethyl 1H-1,2,3-triazole-4-carboxylate, three distinct tautomeric forms can exist in equilibrium: the 1H, 2H, and 3H (which is equivalent to 1H due to symmetry in the parent triazole, but distinct in substituted derivatives) forms. The position of the proton profoundly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, all of which are pivotal in its interaction with biological targets.

The tautomeric equilibrium is a dynamic process influenced by several factors:

-

Electronic Effects of Substituents: The electron-withdrawing nature of the ethyl carboxylate group at the C4 position significantly influences the acidity of the N-H protons and the overall electron density of the triazole ring.

-

Solvent Polarity: The polarity of the solvent can preferentially stabilize one tautomer over another through dipole-dipole interactions and hydrogen bonding.[1]

-

Temperature: As with any equilibrium, the ratio of tautomers can be temperature-dependent.

-

Physical State: The predominant tautomer in the solid state, dictated by crystal packing forces, may differ from that in solution.

While direct experimental studies on the tautomeric equilibrium of ethyl 1H-1,2,3-triazole-4-carboxylate are not extensively reported in the literature, a wealth of information from analogous systems allows for a robust predictive analysis.[2][3][4]

Structural Elucidation of Tautomers: An Integrated Approach

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric forms of ethyl 1H-1,2,3-triazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[5] The chemical shifts of the triazole ring proton and carbon atoms are highly sensitive to the position of the N-H proton.

Expected Chemical Shifts for Ethyl 1,2,3-Triazole-4-Carboxylate Tautomers:

| Tautomer | Expected ¹H Chemical Shift (C5-H) | Expected ¹³C Chemical Shift (C4) | Expected ¹³C Chemical Shift (C5) |

| 1H-tautomer | ~8.0-8.5 ppm | ~140-145 ppm | ~125-130 ppm |

| 2H-tautomer | ~7.5-8.0 ppm | ~145-150 ppm | ~130-135 ppm |

| 3H-tautomer | ~8.0-8.5 ppm | ~140-145 ppm | ~125-130 ppm |

Note: These are estimated values based on data from related 1,2,3-triazole derivatives and are subject to solvent and concentration effects.[6]

Infrared (IR) Spectroscopy

The N-H stretching and bending vibrations in the IR spectrum provide valuable clues to the tautomeric form.

-

N-H Stretch: A broad peak in the range of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration. The exact position and shape of this peak can vary between tautomers.

-

Ring Vibrations: The fingerprint region (below 1600 cm⁻¹) contains complex vibrations of the triazole ring that are unique to each tautomer.

X-ray Crystallography

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of the different tautomers in both the gas phase and in solution (using a polarizable continuum model).[10][11] These calculations can provide thermodynamic parameters such as Gibbs free energy, which can be used to estimate the equilibrium constant between the tautomers.

Experimental Protocols

The following protocols provide a framework for the experimental and computational investigation of tautomerism in ethyl 1H-1,2,3-triazole-4-carboxylate.

Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate

A common and efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").[12]

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl propiolate (1.0 eq.) and an azide source (e.g., sodium azide with an in-situ generated alkyl halide, or a suitable organic azide) (1.1 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

-

Catalyst Addition: Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.05 eq.), and a reducing agent, such as sodium ascorbate (0.1 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopic Analysis

-

Sample Preparation: Prepare solutions of the purified compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) at a concentration of approximately 10 mg/mL.

-

¹H NMR: Acquire a standard ¹H NMR spectrum for each sample. Pay close attention to the chemical shift and multiplicity of the triazole ring proton.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are key indicators of the tautomeric form.

-

Variable Temperature NMR: For samples in which multiple tautomers may be in dynamic equilibrium, perform variable temperature NMR experiments to study the coalescence of signals and determine the thermodynamic parameters of the equilibrium.[13]

Computational Modeling Protocol

-

Structure Generation: Build the 3D structures of the 1H, 2H, and 3H tautomers of ethyl 1H-1,2,3-triazole-4-carboxylate using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using DFT with a suitable functional (e.g., B3LYP or ωB97XD) and basis set (e.g., 6-311++G(d,p)).[1][14] Conduct calculations for both the gas phase and in solution using a polarizable continuum model (PCM) corresponding to the solvents used in the NMR experiments.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

NMR Chemical Shift Calculations: Use the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometries to calculate the ¹H and ¹³C NMR chemical shifts for each tautomer.[15]

-

Data Analysis: Compare the calculated relative energies of the tautomers to determine their predicted stability order. Correlate the calculated NMR chemical shifts with the experimental data to assign the signals to the specific tautomers present in solution.

Conclusion and Future Directions

The tautomeric behavior of ethyl 1H-1,2,3-triazole-4-carboxylate is a crucial aspect of its molecular character that has significant implications for its application in drug discovery. While a definitive experimental study on this specific molecule is yet to be published, a comprehensive understanding of its tautomeric landscape can be achieved through a synergistic approach combining high-resolution NMR spectroscopy, and robust computational modeling, guided by the extensive knowledge of related triazole systems. The protocols outlined in this guide provide a clear and actionable framework for researchers to elucidate the tautomeric preferences of this and other novel triazole derivatives, thereby enabling a more rational approach to the design of next-generation therapeutics. Further studies employing advanced techniques such as ¹⁵N NMR and solid-state NMR would provide even deeper insights into the tautomerism of this important heterocyclic scaffold.

References

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules. 2022; 27(3):833. [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. 2021; 26(19):5983. [Link]

-

Fun, H. K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2416. [Link]

-

Fun, H. K., Quah, C. K., Nithinchandra, & Kalluraya, B. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E, 67(9), o2416. [Link]

-

Brito, I., Kesternich, V., Pérez-Ferhmann, M., Narea, P., & Cárdenas, A. (2017). Crystal structure of ethyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, C14H17N3O2. Zeitschrift für Kristallographie - New Crystal Structures, 232(6), 979-980. [Link]

-

Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules. 2023; 28(13):5083. [Link]

-

Verma, N. L., Kumar, M., Kumar, S., Mishra, S., Lalji, R. S. K., kant, H., Jaiswar, G., & Rathor, N. (2026). Synthesis and Computational Investigation of Ethyl 1-((2-chlorothiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate moiety: A multi-disciplinary approach. Journal of Molecular Structure, 144930. [Link]

-